molecular formula C17H25Cl3N2O2 B13737297 2-(Diethylamino)cyclohexyl 2,6-dichlorocarbanilate hydrochloride CAS No. 20186-51-0

2-(Diethylamino)cyclohexyl 2,6-dichlorocarbanilate hydrochloride

Cat. No.: B13737297
CAS No.: 20186-51-0
M. Wt: 395.7 g/mol
InChI Key: ALOSFTQSNXUWGT-UHFFFAOYSA-N
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Description

2-(Diethylamino)cyclohexyl 2,6-dichlorocarbanilate hydrochloride is a synthetic compound with a complex structure It is characterized by the presence of a diethylamino group attached to a cyclohexyl ring, which is further connected to a 2,6-dichlorocarbanilate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)cyclohexyl 2,6-dichlorocarbanilate hydrochloride typically involves multiple steps. One common method includes the reaction of 2-(Diethylamino)ethyl chloride hydrochloride with cyclohexylamine to form an intermediate, which is then reacted with 2,6-dichlorophenyl isocyanate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and safety. Large-scale reactions might use continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)cyclohexyl 2,6-dichlorocarbanilate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted analogs of the original compound.

Scientific Research Applications

2-(Diethylamino)cyclohexyl 2,6-dichlorocarbanilate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Diethylamino)cyclohexyl 2,6-dichlorocarbanilate hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Diethylamino)cyclohexyl 2,6-dichlorocarbanilate hydrochloride is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

20186-51-0

Molecular Formula

C17H25Cl3N2O2

Molecular Weight

395.7 g/mol

IUPAC Name

[2-[(2,6-dichlorophenyl)carbamoyloxy]cyclohexyl]-diethylazanium;chloride

InChI

InChI=1S/C17H24Cl2N2O2.ClH/c1-3-21(4-2)14-10-5-6-11-15(14)23-17(22)20-16-12(18)8-7-9-13(16)19;/h7-9,14-15H,3-6,10-11H2,1-2H3,(H,20,22);1H

InChI Key

ALOSFTQSNXUWGT-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)C1CCCCC1OC(=O)NC2=C(C=CC=C2Cl)Cl.[Cl-]

Origin of Product

United States

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